(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate
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Overview
Description
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate is a complex organic compound with a unique structure that combines a quinoline moiety with a cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group and the cyclopropane carboxylate moiety. The final step involves the formation of the (E)-methylideneamino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfanyl group can form covalent bonds with proteins. These interactions can disrupt biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate
- (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate
- (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate
Uniqueness
What sets (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate apart from similar compounds is its cyclopropane carboxylate moiety. This unique feature can impart different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16ClN2O2S- |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-7-5-14(6-8-17)13-27-19-16(12-23-21(9-10-21)20(25)26)11-15-3-1-2-4-18(15)24-19/h1-8,11-12H,9-10,13H2,(H,25,26)/p-1 |
InChI Key |
MFGJWXMOHFMBBU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C(=O)[O-])N=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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